molecular formula C30H46N4O8S B1239123 Mepindolol sulfate CAS No. 56396-94-2

Mepindolol sulfate

Cat. No.: B1239123
CAS No.: 56396-94-2
M. Wt: 622.8 g/mol
InChI Key: PNYFXKOIFMZVQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mepindolol sulfate involves several steps. The initial step includes the reaction of 4-hydroxy-2-methylindole with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with isopropylamine to produce mepindolol . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: Mepindolol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mepindolol sulfate has a wide range of applications in scientific research:

Mechanism of Action

Mepindolol sulfate exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and lowers blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Uniqueness: Mepindolol sulfate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its non-selective nature allows it to target multiple beta-adrenergic receptors, making it versatile in treating various cardiovascular conditions .

Properties

CAS No.

56396-94-2

Molecular Formula

C30H46N4O8S

Molecular Weight

622.8 g/mol

IUPAC Name

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;sulfuric acid

InChI

InChI=1S/2C15H22N2O2.H2O4S/c2*1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14;1-5(2,3)4/h2*4-7,10,12,16-18H,8-9H2,1-3H3;(H2,1,2,3,4)

InChI Key

PNYFXKOIFMZVQC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.OS(=O)(=O)O

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.OS(=O)(=O)O

Key on ui other cas no.

56396-94-2

Pictograms

Acute Toxic

Related CAS

23694-81-7 (Parent)

Synonyms

1-(isopropylamino)-3-(2-methylindol-4-yloxy)-2-propanol sulfate
bis(4-(2-hydroxy-3-isopropylaminopropoxy)-2-methylindol) sulfate
Corindolan
LF 17-895
mepindolol
mepindolol sulfate (2:1)
SH E 222

Origin of Product

United States

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